molecular formula C13H21N5O B2973470 N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)acetamide CAS No. 1448044-32-3

N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)acetamide

Cat. No. B2973470
CAS RN: 1448044-32-3
M. Wt: 263.345
InChI Key: UYBAOSGIJGKLIY-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)acetamide, also known as DMXAA, is a small molecule that has been extensively studied for its anti-tumor properties. It was first identified as a potential anti-cancer agent in the late 1990s and has since been the subject of numerous scientific studies. DMXAA is a synthetic compound that was designed to mimic the effects of a naturally occurring molecule called tumor necrosis factor-alpha (TNF-alpha), which is known to play a role in the immune response to cancer.

Mechanism of Action

Target of Action

The primary target of N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)acetamide is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This phosphorylation can activate or deactivate many cellular processes, including cell division, growth, and death .

Mode of Action

N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)acetamide specifically inhibits the activity of tyrosine kinases . It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the kinase activity, preventing the phosphorylation process and thus the activation of the downstream cellular processes .

Biochemical Pathways

The inhibition of tyrosine kinases by N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)acetamide affects several biochemical pathways. These pathways are primarily involved in cell division, growth, and death. By inhibiting tyrosine kinases, the compound can disrupt these pathways, leading to the inhibition of cell proliferation and induction of apoptosis .

Result of Action

The result of the action of N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)acetamide is the inhibition of cell proliferation and the induction of apoptosis . This is due to the compound’s inhibition of tyrosine kinases, which play a crucial role in cell division and growth .

properties

IUPAC Name

N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O/c1-9-12(16-11(3)19)10(2)15-13(14-9)18-7-5-17(4)6-8-18/h5-8H2,1-4H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBAOSGIJGKLIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCN(CC2)C)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]acetamide

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